molecular formula C21H16ClFN2O B11979042 4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B11979042
M. Wt: 366.8 g/mol
InChI Key: UPHBCHJNPJZJKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H16ClFN2O

Molecular Weight

366.8 g/mol

IUPAC Name

4-chloro-2-[3-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]phenol

InChI

InChI=1S/C21H16ClFN2O/c22-15-8-11-21(26)18(12-15)19-13-20(14-6-9-16(23)10-7-14)25(24-19)17-4-2-1-3-5-17/h1-12,20,26H,13H2

InChI Key

UPHBCHJNPJZJKB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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